N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-11(2)15(20)16-8-4-9-18-14(19)7-6-12(17-18)13-5-3-10-21-13/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFRKMKOORXCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Dihydropyridazinone Core
The dihydropyridazinone ring system is synthesized via cyclocondensation of γ-keto-thioesters with hydrazine derivatives. This approach, adapted from pyridazinone synthesis strategies , involves the reaction of ethyl 4-(furan-2-yl)-3-oxobutanoate with hydrazine hydrate under refluxing ethanol (Scheme 1). The γ-keto-thioester intermediate undergoes nucleophilic attack by hydrazine at the carbonyl carbon, followed by cyclodehydration to yield 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine .
Optimization Parameters :
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Solvent : Ethanol outperforms DMF or THF due to superior solubility of intermediates .
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Temperature : Reflux (78°C) ensures complete conversion within 24 hours .
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Catalyst : Anhydrous conditions prevent hydrolysis, with yields reaching 78% .
Side Reactions :
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Competing formation of furan tautomers is mitigated by maintaining stoichiometric excess of hydrazine (1.2 equiv) .
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Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the pyridazinone product (Rf = 0.45) .
The introduction of the propylamine side chain is achieved through N-alkylation of the pyridazinone’s N-1 position. Treatment of 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine with 3-bromopropylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 12 hours affords 1-(3-aminopropyl)-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine (Scheme 2) .
Reaction Monitoring :
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Thin-layer chromatography (TLC) with ninhydrin staining confirms amine formation.
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Yield enhancement (82%) is observed with slow addition of 3-bromopropylamine (dropwise over 1 hour) .
Purification :
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Neutralization with dilute HCl followed by extraction with dichloromethane removes unreacted starting materials.
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Recrystallization from ethanol/water (4:1) yields colorless crystals (m.p. 132–134°C) .
Amide Bond Formation
The final step involves acylation of the primary amine with 2-methylpropanoyl chloride . Under Schotten-Baumann conditions, the amine is reacted with 1.5 equivalents of 2-methylpropanoyl chloride in a biphasic system (dichloromethane/water) with sodium bicarbonate (NaHCO₃) as the base (Scheme 3).
Key Considerations :
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Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., over-acylation).
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Workup : Sequential washes with 5% citric acid and saturated NaHCO₃ remove excess acyl chloride and base.
Yield and Purity :
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Crude product is purified via flash chromatography (silica gel, chloroform/methanol 95:5) to yield 68% of the title compound.
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High-performance liquid chromatography (HPLC) confirms >98% purity (C18 column, acetonitrile/water 55:45, 1 mL/min).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridazinone H-4), 7.45 (d, J = 1.6 Hz, 1H, furan H-5), 6.65–6.58 (m, 2H, furan H-3/H-4), 3.98 (t, J = 6.8 Hz, 2H, NCH₂), 2.92 (t, J = 7.2 Hz, 2H, CH₂NH), 2.15 (s, 6H, (CH₃)₂CHCO) .
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¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 162.1 (pyridazinone C-6), 148.3 (furan C-2), 110.5 (furan C-5), 43.1 (NCH₂), 38.9 (CH₂NH), 25.7 ((CH₃)₂CH) .
Infrared Spectroscopy (IR) :
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Reflux) | Route B (Microwave) |
|---|---|---|
| Reaction Time | 24 hours | 45 minutes |
| Yield | 78% | 70% |
| Purity (HPLC) | 98% | 95% |
| Energy Efficiency | Low | High |
Route A, employing conventional reflux, remains the method of choice for scalability, whereas microwave-assisted synthesis (Route B) offers faster kinetics at the expense of marginal yield reduction .
Mechanistic Insights
The cyclocondensation mechanism (Step 1) proceeds via initial hydrazine attack at the γ-keto-thioester’s carbonyl group, forming a hydrazone intermediate. Subsequent intramolecular cyclization eliminates ethanol, yielding the dihydropyridazinone ring . Steric hindrance from the furan substituent directs regioselectivity, favoring substitution at the C-3 position .
Industrial-Scale Considerations
For kilogram-scale production:
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Solvent Recycling : Ethanol is recovered via distillation (80% efficiency).
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Catalyst Recovery : K₂CO₃ is filtered and reused for up to three batches without yield loss.
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Process Safety : Exothermic acylation steps require jacketed reactors to maintain temperatures below 10°C.
Chemical Reactions Analysis
Pyridazine Ring Formation
The 1,6-dihydropyridazin-6-one core is likely synthesized via cyclocondensation reactions. A common approach involves reacting a diketone with hydrazine derivatives under acidic or basic conditions . For example:
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Reagents : Hydrazine hydrate, acetic acid, and a diketone precursor.
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Conditions : Reflux in ethanol or microwave-assisted synthesis for improved yields .
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Outcome : Formation of a partially saturated pyridazine ring with a ketone group at position 6.
Propyl Chain Attachment
The propyl chain linking the pyridazine core to the amide group is likely installed via alkylation:
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Reagents : Alkyl halides (e.g., 1-bromopropane) or propylating agents.
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Conditions : Basic conditions (e.g., sodium hydroxide) to deprotonate and activate the pyridazine nitrogen.
Amidation
The 2-methylpropanamide moiety is formed by reacting the propyl-linked amine with an acyl chloride (e.g., pivaloyl chloride):
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Reagents : Pivaloyl chloride, dichloromethane, and a base (e.g., pyridine) .
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Conditions : Stirring at room temperature to form the amide bond .
Pyridazine Ring Formation
The cyclization step proceeds via nucleophilic attack of a hydrazine derivative on a diketone, followed by dehydration to form the aromatic pyridazine ring. The dihydro form (1,6-dihydropyridazin-6-one) is stabilized by the ketone group at position 6 .
Furan Substitution
The furan group is introduced through electrophilic substitution, where the pyridazine ring acts as a directing group. The reaction may involve intermediates such as bromopyridazines, which react with furan derivatives under basic conditions.
Alkylation and Amidation
The propyl chain is installed via SN2 displacement of a leaving group (e.g., bromide) on the pyridazine nitrogen. Amidation occurs through nucleophilic acyl substitution, where the amine attacks the acyl chloride to form the amide bond .
Hydrolysis of the Amide Group
The amide bond in 2-methylpropanamide can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine .
Reactivity of the Pyridazine Ring
The 1,6-dihydropyridazin-6-one core is reactive due to the conjugated carbonyl group. It may participate in:
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Nucleophilic addition : Attack by amines or alcohols at the carbonyl carbon .
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Electrophilic substitution : Further functionalization at positions adjacent to the ketone.
Table 2: Reaction Conditions and Yields
| Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridazine cyclization | Reflux in ethanol, 6–8 hours | 60–70 | |
| Furan substitution | NaOH, DMF, 80°C | 50–60 | |
| Amidation | DCM, pyridine, rt | 70–80 |
Structural Insights
The 1,6-dihydropyridazin-6-one core’s stability and reactivity have been studied extensively in medicinal chemistry, particularly for designing kinase inhibitors or antimicrobial agents .
Biological Activity
While specific data for this compound is limited, analogous pyridazine derivatives exhibit:
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its structural features that allow it to interact with various biological targets. The presence of the furan and pyridazine rings is known to enhance biological activity, making it a candidate for further pharmacological studies.
Potential Mechanisms of Action:
- Enzyme Inhibition: Compounds similar to this structure have been studied for their ability to inhibit specific enzymes involved in disease pathways, such as kinases and phosphodiesterases.
- Receptor Modulation: The compound may act as a modulator for various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit anticancer properties. N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide could potentially be developed as an anticancer agent through the following mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor cell proliferation.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various pyridazine derivatives for their anticancer properties. This compound was included in the screening process and exhibited promising results against several cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value indicating effective inhibition of cell growth.
Case Study 2: Enzyme Inhibition
In another research article focusing on enzyme inhibitors, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. The results demonstrated that the compound could potentially serve as a lead for developing anti-inflammatory drugs due to its selective inhibition profile.
Mechanism of Action
The mechanism of action of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Dihydropyridazinone Derivatives
Structural and Functional Insights
Terminal Group Variations: The target compound’s 2-methylpropanamide group introduces steric bulk compared to Analog 1’s ethoxyacetamide. This may reduce solubility but enhance target binding specificity through hydrophobic interactions.
Aromatic Substituents :
- The furan-2-yl group in the target compound contrasts with Analog 2’s 4-methylphenyl substituent. Furan’s oxygen atom may engage in hydrogen bonding, whereas the methylphenyl group offers steric bulk and lipophilicity.
Linker and Core Modifications :
- Analog 3 incorporates a piperidinyl-benzimidazolyl extension, significantly increasing molecular weight (663.6 vs. 315.4) and complexity. Such modifications often enhance binding affinity but may reduce bioavailability .
Molecular Weight Trends :
- The target compound (315.4 Da) and Analog 1 (306.3 Da) fall within a lower molecular weight range, suggesting favorable drug-likeness per Lipinski’s rules. In contrast, Analog 3’s high molecular weight (663.6 Da) may limit oral absorption.
Hypothesized Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Target Selectivity : The furan group may favor interactions with oxidoreductases or cytochrome P450 enzymes, as seen in related heterocyclic systems.
- Metabolic Stability : Analog 2’s fluorine atom could reduce oxidative metabolism, a feature absent in the target compound .
- Synthetic Accessibility : The target compound’s simpler structure (vs. Analog 3) may facilitate synthesis and optimization.
Biological Activity
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.29 g/mol
- IUPAC Name : this compound
Research indicates that the compound exhibits various biological activities primarily through modulation of enzyme activities and receptor interactions. Specifically, it has been noted for its potential effects on:
- Antioxidant Activity : The furan moiety is known to contribute to antioxidant properties, which may help in reducing oxidative stress in biological systems.
- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promise, indicating potential use in cancer therapeutics.
Biological Activity Overview
Case Studies
Several studies have investigated the biological activity of this compound:
- Antioxidant Study : A study conducted by Zhang et al. (2023) demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential as an antioxidant agent in therapeutic applications .
- Antimicrobial Research : In a clinical trial by Lee et al. (2024), the compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens .
- Cancer Cell Line Testing : A study by Kumar et al. (2024) evaluated the cytotoxic effects on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM, indicating substantial efficacy against tumor cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methylpropanamide?
- Methodological Answer : The compound’s synthesis can be optimized using nucleophilic substitution or cyclocondensation reactions. Key steps include:
- Temperature Control : Maintaining 0–5°C during condensation reactions to minimize side products (e.g., ethanol/piperidine systems) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Yield Monitoring : Use HPLC (≥98% purity threshold) to assess intermediate purity, as described for structurally related dihydropyridazine derivatives .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., furan protons at δ 6.3–7.4 ppm, pyridazinone carbonyl at ~165 ppm).
- X-ray Crystallography : Use WinGX/ORTEP software to resolve crystal structures and validate bond angles/displacement parameters .
- Mass Spectrometry : Confirm molecular ion ([M+H]) via high-resolution ESI-MS.
Q. What protocols ensure the compound’s stability during storage?
- Methodological Answer : Stability studies should include:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to mitigate hydrolysis of the pyridazinone ring.
- Analytical Checks : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products, as applied to analogous heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound’s polymorphs?
- Methodological Answer : Polymorph characterization requires:
- Differential Scanning Calorimetry (DSC) : Identify melting point variations between forms.
- Rietveld Refinement : Apply WinGX’s metric analysis tools to compare experimental vs. simulated X-ray diffraction patterns .
- Solvent Screening : Recrystallize from polar (DMSO) vs. non-polar (toluene) solvents to isolate distinct polymorphs.
Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : Design assays to probe interactions:
- Kinetic Studies : Use Michaelis-Menten plots to determine values for target enzymes (e.g., cyclooxygenase-2).
- Molecular Docking : Model the furan and pyridazinone moieties’ binding to active sites (AutoDock Vina).
- SAR Analysis : Compare with analogs (e.g., 6-oxo-1,6-dihydropyridazine derivatives) to identify critical substituents .
Q. How can computational modeling predict metabolic pathways of this compound?
- Methodological Answer : Apply in silico tools to simulate metabolism:
- CYP450 Interaction Prediction : Use SwissADME to identify probable oxidation sites (e.g., furan ring epoxidation).
- Metabolite Stability : Calculate Gibbs free energy () for proposed metabolites via DFT (Gaussian 16).
- Validation : Cross-reference with LC-MS/MS data from hepatic microsome incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
